molecular formula C10H11NO3 B8604845 1-(8-Amino-2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one CAS No. 63546-09-8

1-(8-Amino-2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one

Cat. No. B8604845
CAS RN: 63546-09-8
M. Wt: 193.20 g/mol
InChI Key: PGFJYIRSECQTLF-UHFFFAOYSA-N
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Patent
US05763458

Procedure details

A mixture of 5',6'-dichloro-2',3'-ethylenedioxy-4'-nitroacetophenone (2 g, 7.63 mmol) and 10% palladium on carbon (800 mg) in 17 mL of 15% sodium hydroxide and 160 mL of ethanol hydrogenated at 57 psi for 7 hours. The mixture was filtered and concentrated by rotary evaporation and the residue was stirred into water. Drying gave 4'-amino-2',3'-ethylenedioxyacetophenone (970 mg, 5.04 mmol), m.p. 135°-136° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
catalyst
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([N+:16]([O-])=O)=[C:4]2[O:15][CH2:14][CH2:13][O:12][C:5]2=[C:6]([C:9](=[O:11])[CH3:10])[C:7]=1Cl>[Pd].[OH-].[Na+].C(O)C>[NH2:16][C:3]1[CH:2]=[CH:7][C:6]([C:9](=[O:11])[CH3:10])=[C:5]2[O:12][CH2:13][CH2:14][O:15][C:4]=12 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C(=C2C(=C(C1Cl)C(C)=O)OCCO2)[N+](=O)[O-]
Name
Quantity
800 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
17 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the residue was stirred into water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
Drying

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
NC1=C2C(=C(C=C1)C(C)=O)OCCO2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.04 mmol
AMOUNT: MASS 970 mg
YIELD: CALCULATEDPERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.